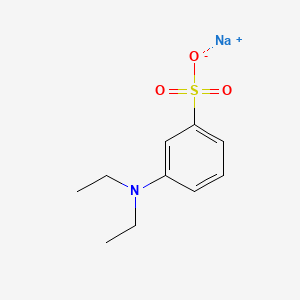
Sodium m-(diethylamino)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium m-(diethylamino)benzenesulphonate is an organic compound that belongs to the class of aromatic sulfonic acids. It is commonly used in various industrial applications, including the manufacture of dyestuffs, rubber chemicals, and photographic chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The sulfonation process is carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group (-SO3H) to the benzene ring . The diethylamino group is then introduced through a substitution reaction, often using diethylamine under controlled conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves continuous sulfonation processes, such as the Monsanto process, which uses oleum for sulfonation . The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Análisis De Reacciones Químicas
Types of Reactions
Sodium m-(diethylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like chlorosulfonic acid and phosphorus pentachloride are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonyl compounds.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Sodium m-(diethylamino)benzenesulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of dyestuffs, rubber chemicals, and photographic chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves its interaction with molecular targets through its sulfonic acid and diethylamino groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution . The sulfonic acid group enhances the compound’s solubility in water, while the diethylamino group provides basicity, allowing it to interact with acidic environments .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the diethylamino group.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of the diethylamino group, commonly used as a catalyst.
Sulfanilic acid: Contains an amino group instead of the diethylamino group, used in the synthesis of dyes.
Uniqueness
Sodium m-(diethylamino)benzenesulphonate is unique due to the presence of both the sulfonic acid and diethylamino groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a broader range of applications compared to its simpler counterparts .
Propiedades
Número CAS |
5123-63-7 |
|---|---|
Fórmula molecular |
C10H14NNaO3S |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
sodium;3-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
YERLJJDMKZJPBL-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
5123-63-7 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















